molecular formula C11H10O4 B3052211 Ethyl 7-hydroxybenzofuran-2-carboxylate CAS No. 39543-86-7

Ethyl 7-hydroxybenzofuran-2-carboxylate

Cat. No.: B3052211
CAS No.: 39543-86-7
M. Wt: 206.19 g/mol
InChI Key: AVIQFGDAAZNKLT-UHFFFAOYSA-N
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Description

Ethyl 7-hydroxybenzofuran-2-carboxylate is a chemical compound with the molecular formula C11H10O4. It is a derivative of benzofuran, a class of compounds known for their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 7-hydroxybenzofuran-2-carboxylate typically involves the reaction of 3-methoxyphenol with ethyl 2-(2,4-dimethoxybenzoyl)acetate in the presence of a catalyst such as iron(III) chloride (FeCl3) and an additive like 2,2’-bipyridine. The reaction is carried out in a solvent such as dichloroethane (DCE) at elevated temperatures (around 70°C) to yield the desired benzofuran derivative .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves optimizing the reaction conditions to achieve high yields and purity, often through the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: Ethyl 7-hydroxybenzofuran-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products:

    Oxidation: Formation of 7-oxo-benzofuran-2-carboxylate.

    Reduction: Formation of 7-hydroxybenzofuran-2-methanol.

    Substitution: Formation of various substituted benzofuran derivatives depending on the substituent used.

Scientific Research Applications

Ethyl 7-hydroxybenzofuran-2-carboxylate has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex benzofuran derivatives.

    Biology: It is studied for its potential biological activities, including anti-tumor and antibacterial properties.

    Medicine: Research is ongoing to explore its potential as a lead compound for drug development.

    Industry: It is used in the synthesis of specialty chemicals and materials

Mechanism of Action

The mechanism of action of ethyl 7-hydroxybenzofuran-2-carboxylate is not fully understood. it is believed to exert its effects through interactions with various molecular targets and pathways. For instance, benzofuran derivatives are known to inhibit enzymes, modulate receptor activity, and interfere with cellular signaling pathways. These interactions can lead to the observed biological activities such as anti-tumor and antibacterial effects .

Comparison with Similar Compounds

Ethyl 7-hydroxybenzofuran-2-carboxylate can be compared with other benzofuran derivatives such as:

    Ethyl 7-hydroxybenzofuran-5-carboxylate: Similar structure but with the hydroxyl group at a different position.

    Ethyl 2-benzofurancarboxylate: Lacks the hydroxyl group, leading to different chemical properties.

    Benzofuran-2-carboxylic acid: The parent compound without the ethyl ester group.

Uniqueness: this compound is unique due to the presence of both the hydroxyl and ester functional groups, which contribute to its distinct chemical reactivity and potential biological activities .

Properties

IUPAC Name

ethyl 7-hydroxy-1-benzofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O4/c1-2-14-11(13)9-6-7-4-3-5-8(12)10(7)15-9/h3-6,12H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVIQFGDAAZNKLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(O1)C(=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40613133
Record name Ethyl 7-hydroxy-1-benzofuran-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40613133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39543-86-7
Record name Ethyl 7-hydroxy-1-benzofuran-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40613133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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